molecular formula C23H18ClFN2O2 B10912087 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912087
M. Wt: 408.8 g/mol
InChI Key: DAAMNXHJYBNEDT-UHFFFAOYSA-N
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Description

4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes chloro, fluoro, and methoxy substituents on a pyrazole ring

Preparation Methods

The synthesis of 4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of substituents: The chloro, fluoro, and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Etherification: The final step involves the formation of the ether linkage through a nucleophilic substitution reaction, typically using a phenol derivative and an alkyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.

Scientific Research Applications

4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can be compared with similar compounds, such as:

    4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL KETONE: This compound has a ketone group instead of an ether linkage, which affects its reactivity and applications.

    4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL AMINE: The presence of an amine group introduces different chemical properties and potential biological activities.

The uniqueness of 4-[4-CHLORO-1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of substituents and the ether linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18ClFN2O2/c1-28-19-11-3-15(4-12-19)22-21(24)23(16-5-13-20(29-2)14-6-16)27(26-22)18-9-7-17(25)8-10-18/h3-14H,1-2H3

InChI Key

DAAMNXHJYBNEDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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